Dibenz[a,h]acridine Dibenz[a,h]acridine Heterocyclic aromatic compound with potent mutagenic and carcinogenic properties. One of the azaarenes found in grilled meat.
Dibenz[a,h]acridine is a aromatic hydrocarbon consisting of five fused rings formed during the incomplete burning of organic matter. Benz[a,h]acridine is primarily found in petroleum refinery incinerator emissions, coal combustion emissions, cigarette smoke and coal tar pitch. This substance is used only for research purposes. Benzo[a,h]acridine is reasonably anticipated to be a human carcinogen. (NCI05)
Dibenz[a,h]acridine is a polycyclic heteroarene and an organonitrogen heterocyclic compound.
Dibenz(a,h)acridine appears as yellow crystals. Insoluble in water.
Brand Name: Vulcanchem
CAS No.: 226-36-8
VCID: VC20758462
InChI: InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3
Molecular Formula: C21H13N
Molecular Weight: 279.3 g/mol

Dibenz[a,h]acridine

CAS No.: 226-36-8

Cat. No.: VC20758462

Molecular Formula: C21H13N

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Dibenz[a,h]acridine - 226-36-8

Description Heterocyclic aromatic compound with potent mutagenic and carcinogenic properties. One of the azaarenes found in grilled meat.
Dibenz[a,h]acridine is a aromatic hydrocarbon consisting of five fused rings formed during the incomplete burning of organic matter. Benz[a,h]acridine is primarily found in petroleum refinery incinerator emissions, coal combustion emissions, cigarette smoke and coal tar pitch. This substance is used only for research purposes. Benzo[a,h]acridine is reasonably anticipated to be a human carcinogen. (NCI05)
Dibenz[a,h]acridine is a polycyclic heteroarene and an organonitrogen heterocyclic compound.
Dibenz(a,h)acridine appears as yellow crystals. Insoluble in water.
CAS No. 226-36-8
Molecular Formula C21H13N
Molecular Weight 279.3 g/mol
IUPAC Name 2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Standard InChI InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H
Standard InChI Key JNCSIWAONQTVCF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3
Colorform Yellow crystals
Melting Point 226.0 °C
228 °C

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